



# Application Notes and Protocols: Oral Administration of Tebipenem Pivoxil in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tebipenem |           |
| Cat. No.:            | B1682724  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Tebipenem** pivoxil is an orally available carbapenem antibiotic.[1] It is a prodrug that is converted in vivo to its active form, **tebipenem**.[2][3] Carbapenems are a critical class of  $\beta$ -lactam antibiotics known for their broad-spectrum activity against multidrug-resistant (MDR) Gram-negative bacteria.[2][4] Unlike other carbapenems which require intravenous administration, **tebipenem** pivoxil hydrobromide (TBP-PI-HBr), an improved salt formulation, is designed for oral use, offering a significant advantage in treating serious infections, potentially avoiding hospitalization or facilitating earlier discharge.[2][4][5][6]

These notes provide an overview of the clinical research data and protocols associated with the oral administration of **tebipenem** pivoxil, with a focus on its development for complicated urinary tract infections (cUTI), including acute pyelonephritis (AP).

#### **Mechanism of Action**

**Tebipenem** pivoxil is the pivaloyloxymethyl ester prodrug of **tebipenem**.[7] After oral administration, it is absorbed from the gastrointestinal tract and rapidly converted by esterases in the intestinal mucosa to the active moiety, **tebipenem**.[8][9] **Tebipenem** exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[5][8] It binds to penicillin-binding



proteins (PBPs), disrupting the formation of the peptidoglycan layer essential for bacterial cell wall integrity, which leads to cell lysis and death.[8][10] Its carbapenem structure makes it stable against hydrolysis by many  $\beta$ -lactamases, including extended-spectrum  $\beta$ -lactamases (ESBLs).[2][8]



Click to download full resolution via product page

Caption: Mechanism of action of Tebipenem Pivoxil HBr.

# Pharmacokinetics (PK) and Pharmacodynamics (PD)

### **Pharmacokinetic Profile**

**Tebipenem** pivoxil HBr is characterized by rapid oral absorption and conversion to active **tebipenem**.[2] The oral bioavailability is approximately 50-60%.[2]

Table 1: Pharmacokinetic Parameters of **Tebipenem** in Healthy Adults (Single and Multiple Doses)



| Parameter         | Single Ascending Dose<br>(SAD) Phase (Fasted)       | Multiple Ascending Dose<br>(MAD) Phase (q8h)                                 |
|-------------------|-----------------------------------------------------|------------------------------------------------------------------------------|
| Dose Range        | 100 mg - 900 mg[11]                                 | 300 mg & 600 mg[11]                                                          |
| Tmax (median)     | 0.5 - 1.5 hours[2][12]                              | < 1 hour[2]                                                                  |
| Half-life (t½)    | ~0.8 - 1.1 hours[12]                                | ~1 hour[12]                                                                  |
| AUC               | Increases with dose[12]                             | For 600mg dose, AUC was >2x the AUC for 300mg dose[2]                        |
| Cmax              | Increases with dose[12]                             | Dose-proportional on Day 1;<br>higher than dose-proportional<br>on Day 14[2] |
| Accumulation      | N/A                                                 | No accumulation observed with q8h dosing[2][12]                              |
| Urinary Excretion | ~55% to 60% of tebipenem recovered in urine[12][13] | ~57% (300mg) to 67% (600mg) excreted in urine on Day 1[14]                   |

| Food Effect | Plasma concentrations comparable in fasted and fed states for 300mg and 600mg doses[2][11] | Not explicitly studied in MAD phase, but SAD suggests minimal effect at clinical doses. |

Data compiled from studies in healthy adult subjects.[2][11][12]

#### **Impact of Renal Impairment**

As **tebipenem** is primarily cleared by the kidneys, renal function significantly impacts its pharmacokinetics. A study in subjects with varying degrees of renal impairment demonstrated increased **tebipenem** exposure as renal function declined.[15][16]

Table 2: Effect of Renal Impairment on **Tebipenem** Pharmacokinetics (Single 600 mg Dose)



| Renal<br>Function<br>Cohort | TBP Plasma<br>AUC Increase<br>(vs. Normal) | TBP Plasma<br>Cmax Increase<br>(vs. Normal) | Renal<br>Clearance<br>(CLR)                     | Key Finding                                                                  |
|-----------------------------|--------------------------------------------|---------------------------------------------|-------------------------------------------------|------------------------------------------------------------------------------|
| Mild Impairment             | 1.4-fold[15][16]                           | Up to 1.3-<br>fold[15][16]                  | Decreased                                       | Plasma exposure increases as renal function declines.[15]                    |
| Moderate<br>Impairment      | Up to 4.5-fold[15] [16]                    | Up to 1.3-fold[15] [16]                     | 2.4 L/h (vs. 13.4<br>L/h in normal)<br>[15][16] | A dose reduction may be necessary for patients with CLcr ≤50 mL/min.[15][16] |
| Severe<br>Impairment        | Up to 4.5-fold[15]<br>[16]                 | Up to 1.3-fold[15] [16]                     | Decreased                                       | A dose reduction<br>may be<br>necessary.[15]<br>[16]                         |

| ESRD on Hemodialysis |  $\sim$ 7-fold increase in AUC and t½[15][16] | N/A | N/A |  $\sim$ 40% of **tebipenem** is removed by a 4-hour hemodialysis session.[15][16] |

Data from a study evaluating a single 600 mg oral dose of TBP-PI-HBr.[15][16]

#### **Pharmacodynamics**

The pharmacokinetic-pharmacodynamic (PK-PD) index most associated with **tebipenem** efficacy is the ratio of the free-drug plasma area under the concentration-time curve to the minimum inhibitory concentration (AUC:MIC ratio).[17] In a neutropenic murine acute pyelonephritis model, an AUC:MIC ratio of 26.2 was associated with net bacterial stasis, and a ratio of 54.1 was linked to a 1-log10 CFU/g reduction in kidney tissue.[17]

## **Clinical Efficacy and Safety**







**Tebipenem** pivoxil HBr has been evaluated in large-scale, randomized, double-blind Phase 3 clinical trials for the treatment of cUTI and acute pyelonephritis.

Table 3: Summary of Pivotal Phase 3 Clinical Trial Outcomes for **Tebipenem** Pivoxil HBr



| Trial Name                           | ADAPT-PO[18][19]                                                                                | PIVOT-PO[20][21]                                                                              |
|--------------------------------------|-------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| Status                               | Completed                                                                                       | Stopped early for efficacy[4][20][21]                                                         |
| Patient Population                   | 1372 hospitalized adults with cUTI or AP[18]                                                    | 1690 hospitalized adults with cUTI or AP[21][22]                                              |
| Treatment Arm                        | Oral Tebipenem Pivoxil HBr (600 mg q8h)[18]                                                     | Oral Tebipenem Pivoxil HBr<br>(600 mg q6h)[21]                                                |
| Comparator Arm                       | IV Ertapenem (1 g q24h)[18]                                                                     | IV Imipenem-Cilastatin (500 mg q6h)[20][21]                                                   |
| Treatment Duration                   | 7 to 10 days (up to 14 for bacteremia)[18]                                                      | 7 to 10 days[20][21]                                                                          |
| Primary Endpoint                     | Overall Response (Clinical<br>Cure + Microbiologic<br>Response) at Test-of-Cure<br>(Day 19)[18] | Overall Response (Clinical Cure + Microbiologic Eradication) at Test-of-Cure (Day 17)[20][21] |
| Primary Endpoint Result (Tebipenem)  | 58.8% (264/449)[18]                                                                             | 58.5% (261/446)[20]                                                                           |
| Primary Endpoint Result (Comparator) | 61.6% (258/419)[18]                                                                             | 60.2% (291/483)[20]                                                                           |
| Outcome                              | Non-inferiority demonstrated (Difference: -3.3%; 95% CI, -9.7 to 3.2)[18]                       | Non-inferiority demonstrated (p=0.003)[20]                                                    |
| Clinical Cure Rate (at TOC)          | 93.1%[18][23][24]                                                                               | 93.5%[25]                                                                                     |
| Adverse Events (Tebipenem)           | 25.7%[18][23]                                                                                   | Not specified, similar safety profile to comparator[25]                                       |
| Adverse Events (Comparator)          | 25.6%[18][23]                                                                                   | Not specified, similar safety profile[25]                                                     |

 $|\ \mathsf{Most}\ \mathsf{Common}\ \mathsf{AEs}\ |\ \mathsf{Mild}\ \mathsf{diarrhea},\ \mathsf{headache} \\ [18][22][23]\ |\ \mathsf{Diarrhea},\ \mathsf{headache} \\ [22]\ |\ \mathsf{Diarrhea},\ \mathsf{Diarrhea}$ 



### **Experimental Protocols**

# Protocol: Phase 3 Non-Inferiority Trial for cUTI (Based on PIVOT-PO)

This protocol outlines a typical Phase 3, randomized, double-blind, double-dummy study to evaluate the efficacy and safety of oral **tebipenem** pivoxil HBr.

- Objective: To demonstrate that oral TBP-PI-HBr is non-inferior to an IV carbapenem comparator in treating hospitalized adults with cUTI or AP.[26]
- Study Design: Randomized, double-blind, double-dummy, multicenter trial.[21][27]
- Patient Population: Hospitalized adults (≥18 years) with a clinical diagnosis of cUTI or acute pyelonephritis.[26]
- Key Inclusion Criteria:
  - Signs and symptoms consistent with cUTI or AP.
  - Urinalysis indicative of infection (e.g., pyuria).
  - Urine culture at baseline showing ≥10<sup>5</sup> CFU/mL of a uropathogen.
- Key Exclusion Criteria:
  - Severe renal or hepatic impairment.[24]
  - Septic shock.[24]
  - Immunocompromised state.[24]
  - Known hypersensitivity to  $\beta$ -lactam antibiotics.
- Randomization: Patients are randomized 1:1 to either the investigational or comparator arm.
   [21]
- Treatment Regimens:

#### Methodological & Application





- Arm A (Investigational): Oral TBP-PI-HBr 600 mg every 6 hours + IV placebo (dummy infusion) every 6 hours.[21][22]
- Arm B (Comparator): IV Imipenem-Cilastatin 500 mg every 6 hours + oral placebo (dummy tablet) every 6 hours.[21][22]
- Duration: 7 to 10 days.[21]

#### Assessments:

- Screening/Baseline: Clinical assessment, vital signs, laboratory tests (hematology, chemistry), urinalysis, and urine/blood cultures.
- During Treatment: Monitor for clinical response and adverse events (AEs).
- End-of-Treatment (EOT): Clinical assessment.
- Test-of-Cure (TOC) Visit (e.g., Day 17-19): Primary efficacy endpoint assessment.
   Includes clinical evaluation and repeat urine culture.[18][20]
- Follow-up Visit (e.g., Day 28): Late follow-up for sustained clinical cure and safety.
- Primary Efficacy Endpoint: Overall response at the TOC visit, defined as a composite of clinical cure (resolution of symptoms) and microbiological eradication (pathogen reduction in urine culture).[21][26]
- Statistical Analysis: The primary analysis is an assessment of non-inferiority between the two treatment arms based on the difference in the primary endpoint rates, using a pre-specified non-inferiority margin (e.g., 10% or 12.5%).[18][20]





Click to download full resolution via product page

Caption: Workflow for a Phase 3 trial of oral **Tebipenem** HBr.

# Protocol: Pharmacokinetic Study in Subjects with Renal Impairment



This protocol outlines a study to assess the impact of renal impairment on the single-dose pharmacokinetics of **tebipenem**.

- Objective: To evaluate the safety, tolerability, and pharmacokinetics of a single oral dose of TBP-PI-HBr in subjects with varying degrees of renal function.[15]
- Study Design: Open-label, parallel-group, single-dose study.
- Study Population:
  - Cohort 1: Healthy subjects with normal renal function (e.g., CLcr > 80 mL/min).
  - Cohort 2: Mild renal impairment (e.g., CLcr 50-80 mL/min).
  - Cohort 3: Moderate renal impairment (e.g., CLcr 30-49 mL/min).
  - Cohort 4: Severe renal impairment (e.g., CLcr < 30 mL/min).</li>
  - Cohort 5: End-stage renal disease (ESRD) requiring hemodialysis.[15][16]
- Treatment: A single oral dose of TBP-PI-HBr (e.g., 600 mg) administered to all subjects.[15] [16]
- PK Sampling:
  - Serial blood samples collected at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).
  - Urine collected over specified intervals to determine renal clearance.
  - For the ESRD cohort, PK sampling is conducted during both a non-dialysis period and a period including a 4-hour hemodialysis session to assess drug clearance by dialysis.[15]
     [16]
- Analytical Method: Plasma and urine concentrations of tebipenem are quantified using a validated method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
   [15]



- PK Parameters: The following parameters are calculated using noncompartmental analysis: AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Cmax), t½ (Half-life), CL/F (Apparent Total Body Clearance), and CLR (Renal Clearance).[15][16]
- Safety Assessment: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests throughout the study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tebipenem Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tebipenem Hbr | Oral Carbapenem | Spero Therapuetics [sperotherapeutics.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. geneonline.com [geneonline.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 9. Population Pharmacokinetic Analyses for Tebipenem after Oral Administration of Pro-Drug Tebipenem Pivoxil Hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Tebipenem Pivoxil used for? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Safety, Pharmacokinetics, and Food Effect of Tebipenem Pivoxil Hydrobromide after Single and Multiple Ascending Oral Doses in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety, Pharmacokinetics, and Food Effect of Tebipenem Pivoxil Hydrobromide after Single and Multiple Ascending Oral Doses in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

#### Methodological & Application





- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Pharmacokinetics of Oral Tebipenem Pivoxil Hydrobromide in Subjects with Various Degrees of Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assets.website-files.com [assets.website-files.com]
- 18. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Spero Therapeutics Tebipenem Pivoxil Hydrobromide Phase 3 Data Published in The New England Journal of Medicine | The Lundbeck Foundation [lundbeckfonden.com]
- 20. medpagetoday.com [medpagetoday.com]
- 21. gsk.com [gsk.com]
- 22. urologytimes.com [urologytimes.com]
- 23. 2minutemedicine.com [2minutemedicine.com]
- 24. the-hospitalist.org [the-hospitalist.org]
- 25. Spero Therapeutics and GSK Announce Positive Results for Oral Tebipenem HBr in Phase 3 Trial for Complicated Urinary Tract Infections [quiverquant.com]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. Spero Therapeutics and GSK Announce PIVOT-PO Phase 3 Study [globenewswire.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Oral Administration of Tebipenem Pivoxil in Clinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682724#oral-administration-of-tebipenem-pivoxil-in-clinical-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com